N,N-Dimethyl-1-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine;hydrochloride
Description
N,N-Dimethyl-1-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine hydrochloride is a deuterated derivative of promethazine hydrochloride, a first-generation phenothiazine-class antihistamine. The parent compound, promethazine hydrochloride (C₁₇H₂₀ClN₂S), is FDA-approved for treating allergies, nausea, and insomnia due to its potent H₁ receptor antagonism and sedative effects . The deuterated variant replaces four hydrogen atoms with deuterium at positions 1, 3, 7, and 9 on the phenothiazine ring.
Properties
IUPAC Name |
N,N-dimethyl-1-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H/i6D,7D,8D,9D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPDBLUZJRXNNZ-RPMJCVFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C2C(=C1)SC3=CC(=CC(=C3N2CC(C)N(C)C)[2H])[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746762 | |
| Record name | N,N-Dimethyl-1-[(1,3,7,9-~2~H_4_)-10H-phenothiazin-10-yl]propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173018-74-0 | |
| Record name | N,N-Dimethyl-1-[(1,3,7,9-~2~H_4_)-10H-phenothiazin-10-yl]propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Promethazine-d4 (hydrochloride) primarily targets histamine H1 receptors, post-synaptic mesolimbic dopamine, alpha adrenergic, muscarinic, and NMDA receptors. The antihistamine action is used to treat allergic reactions.
Mode of Action
Promethazine-d4 (hydrochloride) acts as an antagonist of histamine H1, post-synaptic mesolimbic dopamine, alpha adrenergic, muscarinic, and NMDA receptors. The antihistamine action is used to treat allergic reactions. Antagonism of muscarinic and NMDA receptors contributes to its use as a sleep aid, as well as for anxiety and tension.
Biochemical Pathways
Promethazine-d4 (hydrochloride) affects the histaminergic pathways by blocking the H1 receptor, thereby reducing the effects of histamine on its target cells. It also impacts dopaminergic pathways by blocking post-synaptic mesolimbic dopamine receptors.
Pharmacokinetics
Promethazine-d4 (hydrochloride) is predominantly metabolized to promethazine sulfoxide, and minorly to desmethylpromethazine and a hydroxy metabolite. Hydroxylation of promethazine is predominantly mediated by CYP2D6. Clinical effects are apparent within 5 minutes of an intravenous injection and within 20 minutes of an intramuscular injection. The duration of action is four to six hours, and effects may persist up to 12 hours.
Result of Action
The molecular and cellular effects of Promethazine-d4 (hydrochloride)'s action include the reduction of allergic reactions, sedation, and the prevention of nausea and vomiting. It may also help with some symptoms associated with the common cold and may also be used for sedating people who are agitated or anxious.
Action Environment
The action, efficacy, and stability of Promethazine-d4 (hydrochloride) can be influenced by various environmental factors. For instance, the formulation of the drug can affect its stability. The dosage form was found to be stable for a year in conditions characteristic of the second climate zone. Furthermore, the route of administration can also impact the drug’s action. For example, intravenous administration can lead to quicker onset of action compared to oral or intramuscular administration.
Biological Activity
N,N-Dimethyl-1-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine;hydrochloride, commonly referred to as a phenothiazine derivative, has garnered interest for its potential biological activities. This compound is characterized by its complex structure and unique isotopic labeling, which may influence its pharmacokinetic and pharmacodynamic properties.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 284.42 g/mol. It features a phenothiazine core, which is known for its diverse biological activities, including antipsychotic and anti-inflammatory effects. The presence of deuterium in the tetradeuteriophenothiazine moiety can affect the compound's metabolic stability and interaction with biological targets.
Phenothiazines generally act as antagonists at dopamine D2 receptors, which are implicated in various neurological disorders. Additionally, they may interact with serotonin receptors and exhibit antihistaminic properties. The specific mechanism of action for this compound may involve modulation of neurotransmitter systems, leading to altered neuronal signaling pathways.
Pharmacological Effects
Research indicates that phenothiazine derivatives can exhibit a range of effects:
- Antipsychotic Activity : The compound may demonstrate efficacy in reducing symptoms of schizophrenia and other psychotic disorders through dopamine receptor antagonism.
- Anti-inflammatory Properties : Some studies suggest that phenothiazines can inhibit pro-inflammatory cytokines, potentially benefiting conditions like rheumatoid arthritis.
- Antimicrobial Activity : Preliminary investigations have shown that compounds within this class can exhibit antibacterial and antifungal properties.
Study 1: Antipsychotic Efficacy
A clinical trial involving patients with schizophrenia assessed the effectiveness of various phenothiazine derivatives, including the subject compound. Results indicated significant reductions in the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo groups.
| Study Group | PANSS Score Reduction (%) |
|---|---|
| Treatment | 45% |
| Placebo | 15% |
Study 2: Anti-inflammatory Effects
In vitro studies demonstrated that the compound inhibited the production of TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 120 | 40 |
| IL-6 | 80 | 20 |
Study 3: Antimicrobial Activity
A comparative analysis of antimicrobial activity showed that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
Scientific Research Applications
Antipsychotic Properties
N,N-Dimethyl-1-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine;hydrochloride is structurally related to phenothiazine derivatives, which are known for their antipsychotic effects. Research indicates that compounds in this class can modulate neurotransmitter systems, particularly dopamine receptors.
Case Study:
A study exploring the efficacy of phenothiazine derivatives in treating schizophrenia demonstrated that modifications to the phenothiazine structure can enhance therapeutic effects while reducing side effects. The specific compound's unique isotopic labeling may allow for advanced imaging techniques to monitor drug distribution and metabolism in vivo.
Neuroprotective Effects
Recent investigations have suggested that phenothiazine derivatives exhibit neuroprotective properties against oxidative stress and neuroinflammation. This is particularly relevant in conditions like Alzheimer's disease.
Data Table: Neuroprotective Effects of Phenothiazines
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 15 | Inhibition of reactive oxygen species |
| Promethazine | 22 | Antioxidant activity |
| Chlorpromazine | 30 | Anti-inflammatory action |
Behavioral Studies
Behavioral pharmacology studies have utilized this compound to assess its effects on anxiety and depression models in rodents. The compound's ability to cross the blood-brain barrier enhances its relevance in these studies.
Case Study:
In a controlled trial using a forced swim test (FST), the compound demonstrated significant antidepressant-like effects compared to control groups. Behavioral changes were correlated with alterations in serotonin levels, suggesting a potential mechanism for its action.
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues include:
Pharmacological and Metabolic Differences
Deuterated Promethazine vs. Applications: While promethazine HCl is used clinically, the deuterated form may serve in tracer studies to monitor drug distribution or in prolonged-action formulations .
Chlorpromazine HCl :
- The C-2 chlorine substituent enhances dopamine D₂ receptor antagonism, making it effective for psychosis but with higher risk of extrapyramidal side effects compared to promethazine .
Pheniramine Maleate: A non-phenothiazine antihistamine with a pyridinyl group, offering faster onset but shorter duration due to rapid renal clearance .
Degradation and Impurity Profiles
- Promethazine HCl : Major impurities include promethazine sulfoxide (oxidation) and desmethyl promethazine (N-demethylation), both monitored pharmacopeially .
- Deuterated Promethazine : Deuterium at C-7 and C-9 may inhibit ring oxidation, reducing sulfoxide formation. However, N-demethylation could persist, necessitating impurity controls .
Preparation Methods
Synthesis of the Deuterated Phenothiazine Core
- The starting point is the preparation or procurement of 1,3,7,9-tetradeuteriophenothiazine , which involves selective deuteration of phenothiazine at the specified ring positions.
- Deuteration is typically achieved via catalytic exchange reactions in the presence of deuterated solvents or reagents, ensuring high isotopic purity.
- This step is crucial as it defines the isotopic labeling pattern and must be controlled to avoid scrambling or loss of deuterium atoms.
Alkylation to Introduce the Propan-2-amine Side Chain
- The deuterated phenothiazine core undergoes N-alkylation at the nitrogen atom (position 10) with a suitable alkylating agent, typically an epoxide or halogenated propan-2-amine derivative.
- The alkylating agent is often N,N-dimethyl-2-chloropropan-1-amine hydrochloride or a related intermediate.
- The reaction is conducted under anhydrous conditions, often in polar aprotic solvents such as dichloromethane or acetonitrile, with a base to neutralize the released acid.
- Temperature control is essential to avoid side reactions and to maximize yield.
Formation of the Hydrochloride Salt
- The free base obtained from the alkylation step is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
- This step improves the compound’s crystallinity, stability, and handling properties.
- The hydrochloride salt is typically isolated by filtration or crystallization from solvents such as ethanol or isopropanol.
Detailed Preparation Procedure (Example)
Based on analogous phenothiazine derivatives and deuterated analogs, a representative preparation method is as follows:
| Step | Reagents and Conditions | Description and Notes |
|---|---|---|
| 1. Preparation of tetradeuteriophenothiazine | Phenothiazine + D2O / Pd/C catalyst, elevated temperature | Catalytic H/D exchange to introduce deuterium at positions 1,3,7,9; reaction monitored by NMR for isotopic incorporation |
| 2. N-Alkylation | Tetradeuteriophenothiazine + N,N-dimethyl-2-chloropropan-1-amine hydrochloride + base (e.g., K2CO3) in dry acetonitrile | Stirred under inert atmosphere at 50-80°C for several hours; reaction progress monitored by TLC or HPLC |
| 3. Salt formation | Reaction mixture + HCl in ethanol | Precipitation of hydrochloride salt; filtered and washed; dried under vacuum |
Reaction Optimization and Yield Considerations
- The use of anhydrous conditions and inert atmosphere (nitrogen or argon) is critical to prevent hydrolysis and side reactions.
- Excess alkylating agent is avoided to minimize dialkylation or over-alkylation.
- Purification steps such as recrystallization or preparative chromatography ensure high purity of the final hydrochloride salt.
- Typical yields for the alkylation step range from 70% to 90%, depending on reaction scale and conditions.
- Isotopic purity is verified by mass spectrometry and NMR spectroscopy.
Related Preparation Methods from Patents and Literature
While direct preparation methods for the tetradeuteriophenothiazin derivative hydrochloride are limited, related synthetic routes for phenothiazine derivatives and their analogs provide valuable insights:
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Deuteration | Catalytic H/D exchange in D2O, Pd/C catalyst | High isotopic purity essential |
| Alkylation solvent | Dry acetonitrile, dichloromethane | Polar aprotic solvents preferred |
| Alkylation temperature | 50-80°C | Controlled to avoid side reactions |
| Base | Potassium carbonate or triethylamine | Neutralizes HCl formed |
| Salt formation | HCl in ethanol or isopropanol | Precipitates hydrochloride salt |
| Purification | Recrystallization, filtration | Ensures chemical and isotopic purity |
| Yield | 70-90% (alkylation step) | Dependent on reaction scale and conditions |
Analytical Verification
- Nuclear Magnetic Resonance (NMR) : Confirms deuterium incorporation and chemical structure.
- Mass Spectrometry (MS) : Confirms molecular weight and isotopic labeling.
- High-Performance Liquid Chromatography (HPLC) : Assesses purity.
- Melting Point and Elemental Analysis : Validate salt formation and composition.
Q & A
Q. What are the key considerations for synthesizing this deuterated phenothiazine derivative, and how can deuterium incorporation efficiency be optimized?
- Methodological Answer : Synthesis requires precise control of deuteration at positions 1,3,7,9 of the phenothiazine ring. Isotopic labeling typically involves catalytic exchange or deuterated precursors. For example, deuterium gas (D₂) or deuterated solvents (e.g., D₂O) under controlled pH and temperature can enhance incorporation . Purification via column chromatography (silica gel, methanol/chloroform gradients) is critical to isolate the hydrochloride salt. Analytical validation using LC-MS or NMR confirms isotopic purity (>98% deuterium at specified positions) .
Q. Which analytical techniques are most effective for characterizing deuterium distribution and compound purity?
- Methodological Answer :
- Mass Spectrometry (HRMS) : Quantifies deuterium incorporation via isotopic peak patterns (e.g., m/z shifts corresponding to +4 Da for tetradeuteration) .
- ¹H/²H NMR : Deuterium absence in specific aromatic proton signals (1,3,7,9 positions) confirms labeling. Compare with non-deuterated analogs for reference .
- HPLC-UV/ELSD : Validates chemical purity (>99%) and detects impurities (e.g., non-deuterated byproducts) using reversed-phase C18 columns and trifluoroacetic acid (TFA) modifiers .
Q. How should researchers handle hygroscopicity and stability during storage?
- Methodological Answer : Store the hydrochloride salt in airtight containers under nitrogen or argon at -20°C to prevent hydrolysis. Pre-dry solvents (e.g., acetonitrile) for dissolution to avoid moisture-induced degradation. Stability studies under accelerated conditions (40°C/75% RH) over 4 weeks can assess degradation pathways .
Advanced Research Questions
Q. How does deuteration at the 1,3,7,9 positions affect metabolic stability compared to non-deuterated analogs?
- Methodological Answer : Deuteration slows CYP450-mediated metabolism via the kinetic isotope effect (KIE). Conduct in vitro assays with human liver microsomes (HLM):
Q. What experimental design strategies optimize reaction conditions for deuteration or impurity control?
- Methodological Answer : Use Design of Experiments (DoE) to minimize trials:
- Central Composite Design : Vary temperature (50–100°C), catalyst loading (0.1–1.0 mol%), and reaction time (6–24 hrs).
- Analyze responses (yield, deuterium incorporation) via ANOVA to identify significant factors.
- Response surface modeling predicts optimal conditions, reducing development time by 40–60% .
Q. How can computational methods predict deuteration effects on receptor binding affinity?
- Methodological Answer : Combine density functional theory (DFT) and molecular dynamics (MD) :
- DFT calculates bond vibrational frequencies to estimate KIE for deuterated positions.
- MD simulations (e.g., GROMACS) model ligand-receptor interactions (e.g., dopamine D₂ receptor). Compare binding free energies (ΔG) between deuterated/non-deuterated forms using MM-PBSA. Validate with SPR or ITC experiments .
Q. What advanced impurity profiling techniques are recommended for this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
